

# Spectroscopic Characterization of Vinyltrimethylsilane: A Technical Guide

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Compound of Interest		
Compound Name:	Vinyltrimethylsilane	
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This guide provides a comprehensive overview of the spectroscopic data for **vinyltrimethylsilane**, a key reagent in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of **vinyltrimethylsilane** by providing information about the chemical environment of its hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) nuclei.

#### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **vinyltrimethylsilane**, typically recorded at 400 MHz in deuterated chloroform (CDCl<sub>3</sub>), exhibits signals corresponding to the vinyl and trimethylsilyl protons.[1]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~5.5 - 6.2	Multiplet	3H	Vinyl group (- CH=CH <sub>2</sub> )
~0.1	Singlet	9Н	Trimethylsilyl group (- Si(CH <sub>3</sub> ) <sub>3</sub> )



#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~139	=CH-
~131	=CH <sub>2</sub>
~-2	-Si(CH₃)₃

# **Experimental Protocol for NMR Spectroscopy**

A standard protocol for obtaining NMR spectra of **vinyltrimethylsilane** is as follows:

- Sample Preparation: A solution of vinyltrimethylsilane is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrument Setup: The prepared sample is transferred to a 5 mm NMR tube. The NMR spectrometer is set up for <sup>1</sup>H and <sup>13</sup>C data acquisition. This includes tuning and matching the probe for the respective nuclei.
- ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition: A proton-decoupled <sup>13</sup>C experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger number of scans (e.g., 128 or more) is typically required. The spectral width should encompass the expected range for the carbon signals (e.g., 0-150 ppm).
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. This is followed by phase correction, baseline correction, and integration of the signals.



# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **vinyltrimethylsilane** by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

#### **IR Data**

The vapor phase IR spectrum of **vinyltrimethylsilane** displays characteristic absorption bands. [2]

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	=C-H stretch (vinyl)
~2960, 2900	Strong	C-H stretch (methyl)
~1600	Medium	C=C stretch (vinyl)
~1410	Medium	=C-H in-plane bend
~1250	Strong	Si-CH <sub>3</sub> symmetric deformation
~990, 950	Strong	=C-H out-of-plane bend
~840	Strong	Si-C stretch

#### **Experimental Protocol for IR Spectroscopy**

The following protocol outlines the procedure for obtaining a vapor phase IR spectrum:

- Sample Preparation: A small amount of liquid vinyltrimethylsilane is carefully injected into a
  gas cell. The cell is then sealed. Alternatively, for a liquid-phase spectrum, a thin film of the
  neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl)
  plates.
- Instrument Setup: The IR spectrometer, typically a Fourier Transform Infrared (FTIR)
  instrument, is purged with dry air or nitrogen to minimize interference from atmospheric
  water and carbon dioxide. A background spectrum of the empty gas cell or KBr/NaCl plates
  is recorded.



- Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded over a typical range of 4000-400 cm<sup>-1</sup>. A sufficient number of scans are co-added to obtain a high-quality spectrum.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The frequencies of the major absorption bands are then identified.

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **vinyltrimethylsilane**, aiding in its identification and structural confirmation.

#### **MS Data**

The mass spectrum of vinyltrimethylsilane is typically obtained using electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
100	8.9	[M] <sup>+</sup> (Molecular ion)
85	100.0	[M - CH <sub>3</sub> ] <sup>+</sup>
73	13.5	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
59	64.6	[Si(CH₃)₂H] <sup>+</sup>
45	7.4	[SiCH <sub>4</sub> ] <sup>+</sup>
43	10.8	[SiCH <sub>2</sub> ]+

Data obtained from an EI-MS spectrum with a source temperature of 220 °C and 75 eV electron energy.[1]

## **Experimental Protocol for Mass Spectrometry**

A general protocol for acquiring an EI mass spectrum of **vinyltrimethylsilane** is as follows:

• Sample Introduction: **Vinyltrimethylsilane**, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion

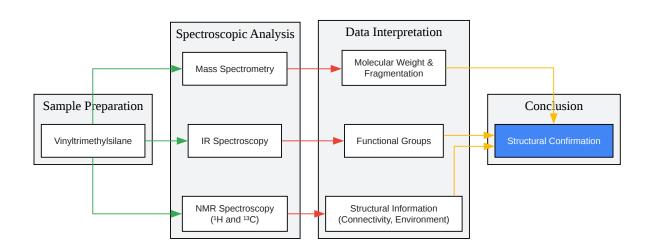


probe. For GC-MS, a dilute solution of the analyte in a volatile solvent is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI), leading to the formation of a positively charged molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which provides a characteristic fingerprint of the compound.

### **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **vinyltrimethylsilane**.



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Caption: Workflow for the spectroscopic analysis of Vinyltrimethylsilane.

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#### References

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